N-Ethylpent-2-en-4-yn-1-amine
Description
N-Ethylpent-2-en-4-yn-1-amine is an aliphatic amine characterized by a unique combination of unsaturation: a double bond at position 2 and a triple bond at position 4 within a pentynyl backbone. The nitrogen atom is substituted with an ethyl group, distinguishing it from related compounds with alternative substituents (e.g., methyl or aromatic groups).
Properties
CAS No. |
61753-29-5 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
N-ethylpent-2-en-4-yn-1-amine |
InChI |
InChI=1S/C7H11N/c1-3-5-6-7-8-4-2/h1,5-6,8H,4,7H2,2H3 |
InChI Key |
UMGPSKABHBZRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC=CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylpent-2-en-4-yn-1-amine typically involves the reaction of ethylamine with a suitable alkyne precursor. One common method is the alkylation of ethylamine with 4-pentyn-2-one, followed by reduction. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic attack on the alkyne.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
N-Ethylpent-2-en-4-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides are often used in the presence of a base to form amides.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Alkenes, alkanes
Substitution: Amides, substituted amines
Scientific Research Applications
N-Ethylpent-2-en-4-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.
Industry: this compound is used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of N-Ethylpent-2-en-4-yn-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The alkyne and alkene functionalities can participate in cycloaddition reactions, forming covalent bonds with target molecules. These interactions can influence biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethylpent-4-en-2-yn-1-amine
- Formula : C₇H₁₁N (vs. C₇H₁₁N for N-Ethylpent-2-en-4-yn-1-amine).
- Molecular Weight : 109.17 g/mol.
- Key Differences :
- Substituents: The dimethyl group on the nitrogen increases steric hindrance compared to the ethyl group.
- Bond Positions: Both compounds share the pent-4-en-2-yn backbone, but the ethyl substituent in the target compound may enhance lipophilicity, affecting solubility and membrane permeability in biological systems .
- The ethyl group, while less electron-donating, may stabilize intermediates via inductive effects.
N-Ethenylbutan-1-amine (PIN)
- Formula : C₆H₁₁N.
- Structure : Features a terminal ethenyl (vinyl) group on the nitrogen and a simpler butan-1-amine chain.
- Key Differences :
N,N-Dimethylpent-1-yn-3-amine (PIN)
- Formula : C₇H₁₁N.
- Structure : Triple bond at position 1 and a double bond at position 3.
- Key Differences: Bond Proximity: The triple bond’s proximity to the nitrogen in pent-1-yn-3-amine facilitates resonance stabilization of the amine lone pair, whereas the triple bond at position 4 in the target compound may delocalize electron density toward the carbon chain’s terminus. Synthetic Utility: Terminal alkynes (e.g., pent-1-yn) are common in Sonogashira couplings, while internal alkynes (e.g., pent-4-yn) require specialized catalysts .
Data Table: Comparative Analysis
| Property | This compound | N,N-Dimethylpent-4-en-2-yn-1-amine | N-Ethenylbutan-1-amine |
|---|---|---|---|
| Formula | C₇H₁₁N | C₇H₁₁N | C₆H₁₁N |
| Molecular Weight | ~109.17 (estimated) | 109.17 | 97.16 |
| Substituents | Ethyl on N | Dimethyl on N | Ethenyl on N |
| Unsaturation Pattern | Pent-2-en-4-yn | Pent-4-en-2-yn | But-1-en |
| Key Reactivity | Internal alkyne reactions | Steric hindrance in SN2 reactions | Polymerization |
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